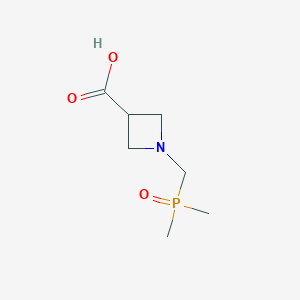
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride, also known as Dihydrochloride or DAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of arylpropylamines and is structurally similar to amphetamines.
Applications De Recherche Scientifique
DAP has been extensively studied for its potential therapeutic applications, including its use as a central nervous system stimulant, antidepressant, and anxiolytic. It has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy.
Mécanisme D'action
The exact mechanism of action of DAP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of DAP.
Biochemical and Physiological Effects
DAP has been shown to have several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its use in lab experiments is limited by its potential for abuse and dependence. Therefore, it must be handled with care and used only under controlled conditions.
Orientations Futures
There are several potential future directions for the use of DAP in scientific research. One area of interest is its potential use in the treatment of ADHD. Another area of interest is its potential use in the treatment of obesity, as it has been shown to decrease appetite. Additionally, further research is needed to fully understand the mechanism of action of DAP and its potential for abuse and dependence.
Conclusion
In conclusion, 1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride, or DAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DAP in the treatment of various disorders.
Méthodes De Synthèse
The synthesis of DAP involves the reaction of 4-(3-(Dipropylamino)-2-hydroxypropoxy)benzaldehyde with propanone in the presence of hydrochloric acid. The resulting product is then purified using various methods, including recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
Propriétés
IUPAC Name |
1-[4-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-4-11-19(12-5-2)13-16(20)14-22-17-9-7-15(8-10-17)18(21)6-3;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIBFZBGWCOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=C(C=C1)C(=O)CC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)

![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)